![molecular formula C10H13NO3 B1317223 Ethyl 2-(3-amino-4-hydroxyphenyl)acetate CAS No. 86818-19-1](/img/structure/B1317223.png)
Ethyl 2-(3-amino-4-hydroxyphenyl)acetate
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Overview
Description
Synthesis Analysis
While specific synthesis methods for Ethyl 2-(3-amino-4-hydroxyphenyl)acetate were not found in the search results, similar compounds have been synthesized using condensation reactions . For instance, 2-aminothiazoles, a significant class of organic medicinal compounds, have been synthesized using sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The asymmetric unit of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate contains two crystallographically independent molecules with different conformations of the ethoxycarbonyl groups . The terminal C—C—O—C torsion angles in the two molecules are 83.6° and -171.1°, resulting in twisted and straight chain conformations, respectively .Physical And Chemical Properties Analysis
Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is a solid at ambient temperature . Its molecular weight is 195.22 . The IUPAC name is ethyl 2-(3-amino-4-hydroxyphenyl)acetate .Scientific Research Applications
Chemoselective Acetylation of 2-Aminophenol
Chemoselective acetylation processes, important in the synthesis of antimalarial drugs, utilize compounds similar to Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. These processes can efficiently produce N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, highlighting the compound's role in medicinal chemistry (Magadum & Yadav, 2018).
Synthesis and Evaluation of Anti-inflammatory Compounds
Research into the synthesis of 1,2,4-triazole derivatives from 4-hydroxyphenylacetic acid, a process involving steps similar to those used with Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, has shown potential in the development of anti-inflammatory drugs. This showcases the compound's relevance in creating pharmaceuticals (Virmani & Hussain, 2014).
Synthesis of Metallomesogenic Complexes
Ethyl 2-(3-amino-4-hydroxyphenyl)acetate-related compounds have been utilized in the synthesis of copper(II) metallomesogenic complexes, indicating the compound's potential application in the field of material science and nanotechnology (Kovganko & Kovganko, 2013).
Development of Novel α-Ketoamide Derivatives
In organic synthesis, compounds like Ethyl 2-(3-amino-4-hydroxyphenyl)acetate have facilitated the development of α-ketoamide derivatives, which are significant in medicinal chemistry due to their biological activities (El‐Faham et al., 2013).
Lossen Rearrangement Applications
Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is analogous to compounds used in Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids. This process is valuable in pharmaceutical synthesis, demonstrating the compound's utility in creating a wide range of bioactive molecules (Thalluri et al., 2014).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(3-amino-4-hydroxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5,12H,2,6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIJQCDTQOIKFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-amino-4-hydroxyphenyl)acetate |
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